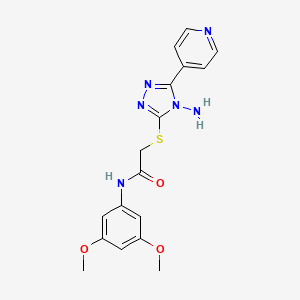

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a pyridin-4-yl moiety at position 3. The thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-25-13-7-12(8-14(9-13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-3-5-19-6-4-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOCJMFPHBATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578758-45-9 | |

| Record name | 2-((4-AMINO-5-(4-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)N-(3,5-DI-MEO-PH)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using pyridine boronic acid or pyridine halides.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound under mild conditions.

Acetamide Formation: The final step involves the acylation of the amine group with 3,5-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is synthesized via cyclization of hydrazides and isothiocyanates. For example:

-

Step 1 : Reaction of pyridine-4-carboxylic acid hydrazide with isothiocyanate derivatives forms a hydrazinecarbothioamide intermediate .

-

Step 2 : Alkaline cyclization of the intermediate under basic conditions (e.g., KOH) yields the triazole ring .

Reagents : Potassium hydroxide, ethanol.

Key Reaction :

Thioether Bond Formation

The thioether linkage is introduced via S-alkylation of the triazole-thiol intermediate. For example:

-

Step 1 : Reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-bromo acetamide derivatives in DMF using cesium carbonate as a base .

-

Step 2 : Reduction of the resulting ketone intermediate (if applicable) with NaBH₄ to form the final thioether .

Reagents : Cesium carbonate, DMF, NaBH₄ (for reduction).

Key Reaction :

Acetamide Coupling

The acetamide group is introduced via nucleophilic substitution or coupling reactions. For example:

-

Step 1 : Reaction of the thioether-triazole intermediate with N-(3,5-dimethoxyphenyl)acetamide in ethanol under alkaline conditions (e.g., KOH) .

Reagents : Ethanol, KOH.

Key Reaction :

Key Chemical Reactions

The compound participates in several chemically significant reactions:

Hydrolysis

The thioacetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts .

Reaction :

Oxidation

The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide .

Reaction :

Nucleophilic Substitution

The acetamide group may undergo substitution reactions with nucleophiles (e.g., amines, alcohols) under catalytic conditions .

Reaction :

Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield (Typical) |

|---|---|---|---|

| Triazole cyclization | KOH, ethanol | Reflux, 1–2 hours | 52–88% |

| S-alkylation | Cs₂CO₃, DMF | Stirred at 24–48 hours | 57–73% |

| Acetamide coupling | KOH, ethanol | Mild heating, 1 hour | 60–80% |

Analytical Characterization

The compound is characterized using:

-

NMR spectroscopy : Confirms the presence of aromatic protons, amino groups, and thioether linkages .

-

IR spectroscopy : Identifies C=S stretching (1282 cm⁻¹) and NH vibrations (3241 cm⁻¹) .

-

HRMS : Verifies molecular weight (e.g., 386.116 g/mol for similar analogs).

Biological Relevance of Reactions

The structural features enable interactions with biological targets:

Scientific Research Applications

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Triazole Ring Substitution Variations

Pyridine vs. pyrazine substituents alter electron distribution, affecting target binding .

Aromatic Substituent Variations on Acetamide

Analysis : Methoxy groups in the target compound offer moderate lipophilicity, balancing solubility and membrane permeability. Halogenated analogues (e.g., Cl, Br) may exhibit stronger target binding but poorer solubility .

Heteroaromatic Substituent Variations

Analysis : Pyridine substituents generally enhance stability and target interaction compared to furan. The thioacetamide linkage in the target compound may confer resistance to enzymatic degradation compared to simpler triazole derivatives .

Anti-Exudative Activity

- Target Compound: Not directly tested, but structural analogues (e.g., furan-substituted triazoles) show significant anti-exudative effects at 10 mg/kg, comparable to diclofenac .

- N-(3,5-Dichlorophenyl) Analogue () : Higher lipophilicity may enhance tissue penetration but could increase toxicity risks.

Antimicrobial Potential

- N-(4-Bromophenyl) Derivative () : Demonstrated antimicrobial activity, attributed to bromine’s electronegativity and thioether linkage .

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, neuroprotective, and anticancer properties, supported by recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound includes a triazole ring, a pyridine moiety, and an acetamide group. The presence of sulfur in the thioether linkage enhances its biological interactions.

| Component | Structure |

|---|---|

| Triazole | Triazole |

| Pyridine | Pyridine |

| Acetamide | Acetamide |

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

- Study Findings : In vitro assays indicated that the compound demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).

- Case Study : A study reported that ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (a derivative of the compound) effectively prevented dopaminergic neuron degeneration induced by MPTP in mice. The treatment resulted in increased levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, suggesting a protective role against neurotoxicity .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. The compound's ability to inhibit cancer cell proliferation has been explored.

- Research Findings : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC50 value was determined to be 39.2 ± 1.7 μM, indicating potent activity against these cells . Molecular modeling suggested that the compound interacts with key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

- Enzyme Inhibition : The triazole ring may inhibit enzymes involved in critical cellular processes.

- Cellular Pathway Modulation : It potentially modulates signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

What are the standard synthetic protocols for preparing 2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide?

The synthesis typically involves sequential heterocyclic ring formation and functionalization. A common approach is:

Hydrazinecarbothioamide precursor synthesis : Reacting pyridine-4-carbohydrazide with phenyl isothiocyanate to form 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Heating under basic conditions to form the 1,2,4-triazole-thiol intermediate .

Thioether linkage : Reacting the thiol intermediate with chloroacetamide derivatives (e.g., N-(3,5-dimethoxyphenyl)chloroacetamide) in ethanol/water with KOH, followed by reflux and purification .

Key parameters : Solvent choice (ethanol/water), reaction time (1–3 hours), and stoichiometric ratios (1:1 thiol:chloroacetamide).

How is the compound characterized to confirm structural integrity?

Characterization employs:

- NMR spectroscopy : For verifying substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, triazole NH2 at δ 5.5–6.0 ppm) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 minutes) .

- Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+ ~430–450 Da) .

What solvents and conditions stabilize the compound during storage?

- Storage : 2–8°C in amber glass vials to prevent photodegradation .

- Solvent compatibility : DMSO or ethanol for stock solutions; avoid aqueous buffers with pH >8 to prevent thioether hydrolysis .

Advanced Research Questions

How can reaction yields be optimized using Design of Experiments (DoE)?

Apply response surface methodology (RSM) to identify critical factors:

- Variables : Temperature (60–100°C), solvent ratio (ethanol:water), and catalyst concentration (KOH).

- Output : Maximize yield (%) and purity (HPLC area%).

A Central Composite Design (CCD) with 15–20 runs reduces experimental effort while modeling interactions . For example, highlights DoE’s role in minimizing trials for process optimization in triazole synthesis.

What computational tools predict regioselectivity in triazole-thioacetamide formation?

Reaction path search algorithms (e.g., AFIR or GRRM) combined with density functional theory (DFT) calculate activation energies for competing pathways (e.g., S-alkylation vs. N-alkylation). describes ICReDD’s approach using quantum chemistry to prioritize synthetic routes .

How to resolve contradictions in reported biological activity data?

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition vs. antimicrobial activity).

- Structural analogs : Cross-reference with derivatives (e.g., pyridin-3-yl vs. furan-2-yl substituents) to identify SAR trends .

- Assay validation : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and controls .

What strategies improve aqueous solubility for in vivo studies?

- Prodrug design : Introduce phosphate or PEG groups at the acetamide moiety.

- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in formulations .

How to assess thioether bond stability under physiological conditions?

- Kinetic studies : Monitor degradation via HPLC in PBS (pH 7.4, 37°C) over 24–72 hours.

- Mass spectrometry : Identify hydrolysis products (e.g., free thiol or oxidized disulfides) .

What green chemistry approaches reduce waste in synthesis?

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst recycling : Recover KOH via vacuum distillation .

How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Vary the pyridine ring (e.g., 4-pyridyl vs. 3-pyridyl) and triazole substituents (e.g., amino vs. nitro groups).

- Biological testing : Screen against target panels (e.g., kinase profiling or bacterial strains) to correlate structural changes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.